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Compound of Interest

Compound Name:
(1R,2R)-2-

(Dimethylamino)cyclopentanol

Cat. No.: B1315321 Get Quote

An In-depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and applications of (1R,2R)-2-(Dimethylamino)cyclopentanol. This

chiral amino alcohol is a valuable building block and ligand in asymmetric synthesis, a critical

field for the development of enantiomerically pure pharmaceuticals.

Core Physical and Chemical Properties
(1R,2R)-2-(Dimethylamino)cyclopentanol is a colorless, flammable liquid with a characteristic

strong amine odor.[1] It is readily soluble in water and various organic solvents.[1] The key

physical and chemical data are summarized in the table below for quick reference.
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Property Value Reference

Molecular Formula C₇H₁₅NO [1][2]

Molecular Weight 129.20 g/mol [3]

Appearance Colorless liquid [1]

Odor Strong amine odor [1]

Melting Point -2°C to -1°C [1]

Boiling Point 144°C to 147°C [1]

Exact Mass 129.115364102 Da [3]

Topological Polar Surface Area 23.5 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

CAS Number 68327-05-9

Spectroscopic Data Analysis
While specific spectra are dependent on instrumentation and conditions, the following provides

an analysis of the expected signals for the characterization of (1R,2R)-2-
(Dimethylamino)cyclopentanol.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the

dimethylamino group (-N(CH₃)₂). The methine protons on the cyclopentane ring attached to

the hydroxyl and dimethylamino groups will appear as multiplets. The remaining methylene

protons of the cyclopentane ring will also present as complex multiplets. The hydroxyl proton

(-OH) will typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the

dimethylamino group. The five carbons of the cyclopentane ring will also be distinguishable,
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with the two methine carbons (C-O and C-N) appearing at different chemical shifts from the

three methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band in the 3300-3400 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol

group. C-H stretching vibrations from the aliphatic groups will be observed just below 3000

cm⁻¹.

Experimental Protocols
A general and reliable method for the synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol
involves the nucleophilic ring-opening of a suitable chiral cyclopentene oxide with

dimethylamine.

Representative Synthesis Protocol:

Reaction Setup: To a solution of (1R,2R)-cyclopentene oxide in a suitable solvent such as

ethanol or THF in a sealed pressure vessel, add a 2M solution of dimethylamine in THF

(approximately 2-3 equivalents).

Reaction Conditions: Heat the mixture at 60-80°C for 12-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature

and concentrate it under reduced pressure to remove the solvent and excess dimethylamine.

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield the pure (1R,2R)-2-(Dimethylamino)cyclopentanol.
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General Experimental Workflow for Synthesis and Purification

Reactants:
(1R,2R)-Cyclopentene Oxide

Dimethylamine Solution

Reaction Setup
(Solvent: Ethanol/THF)

Heating (60-80°C)
12-24 hours

Aqueous Work-up
& Solvent Extraction

Purification
(Vacuum Distillation or

Column Chromatography)

Pure (1R,2R)-2-(Dimethylamino)cyclopentanol

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and purification.
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Applications in Research and Drug Development
The primary application of (1R,2R)-2-(Dimethylamino)cyclopentanol in drug development is

its use as a chiral ligand in asymmetric catalysis. The precise stereochemistry of this molecule

is crucial for creating effective pharmaceuticals, as different enantiomers of a drug can have

vastly different biological activities.

Role as a Chiral Ligand:

Chiral amino alcohols like (1R,2R)-2-(Dimethylamino)cyclopentanol are highly effective as

ligands for metal-catalyzed asymmetric reactions.[4] The nitrogen of the amino group and the

oxygen of the hydroxyl group can coordinate to a metal center (e.g., Ruthenium, Rhodium,

Iridium). This coordination creates a rigid and well-defined chiral environment around the metal.

When this chiral catalyst interacts with prochiral substrates, it preferentially directs the reaction

to form one enantiomer of the product over the other, leading to a high enantiomeric excess.

This methodology is fundamental in synthesizing single-enantiomer active pharmaceutical

ingredients (APIs), reducing the potential for side effects from inactive or harmful enantiomers

and improving the overall efficacy of the drug.
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Role as a Chiral Ligand in Asymmetric Catalysis

Catalyst Formation
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Caption: Logical relationship of the compound as a chiral ligand.

Safety Information
(1R,2R)-2-(Dimethylamino)cyclopentanol is a combustible liquid and should be handled with

appropriate safety precautions.[2][3] It is known to cause skin irritation and serious eye
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damage.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to use personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling

this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of

vapors.[2] Keep away from open flames, sparks, and heat sources.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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